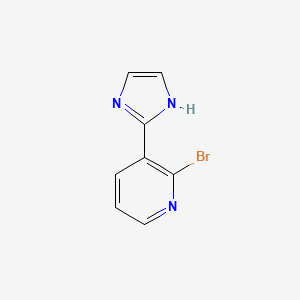

2-Bromo-3-(1h-imidazol-2-yl)pyridine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

分子式 |

C8H6BrN3 |

|---|---|

分子量 |

224.06 g/mol |

IUPAC名 |

2-bromo-3-(1H-imidazol-2-yl)pyridine |

InChI |

InChI=1S/C8H6BrN3/c9-7-6(2-1-3-10-7)8-11-4-5-12-8/h1-5H,(H,11,12) |

InChIキー |

HPIKZMZVXCXLDD-UHFFFAOYSA-N |

正規SMILES |

C1=CC(=C(N=C1)Br)C2=NC=CN2 |

製品の起源 |

United States |

Foundational & Exploratory

Electronic Properties and Synthetic Utility of 2-Bromo-3-imidazolylpyridine Ligands

Executive Summary

The 2-bromo-3-(imidazol-1-yl)pyridine scaffold represents a specialized class of heterocyclic building blocks used primarily as precursors for bidentate ligands in coordination chemistry, organometallic catalysis, and materials science (OLEDs). Unlike its more common isomer, 2-(imidazol-1-yl)pyridine, this molecule features a bromine atom at the C2 position and an imidazole ring at the C3 position.

This specific substitution pattern induces a unique "ortho-twist" geometry, where the steric repulsion between the C2-Bromine and the C3-Imidazole forces the two aromatic systems out of coplanarity. This guide details the electronic consequences of this geometry, the modulation of basicity at the nitrogen centers, and the synthetic pathways to leverage this scaffold for advanced ligand design.

Electronic Structure Analysis

The "Ortho-Twist" Effect

In 2-bromo-3-(imidazol-1-yl)pyridine, the electronic communication between the pyridine and imidazole rings is severely attenuated compared to planar analogs.

-

Steric Inhibition of Resonance: The Van der Waals radius of Bromine (1.85 Å) interacts with the imidazole ring protons (or lone pairs), forcing a dihedral angle typically exceeding 50–60°.

-

Consequence: The imidazole ring acts primarily as an inductive electron-withdrawing group (-I) rather than a resonance donor (+M). The HOMO is localized largely on the imidazole ring (specifically the N3 lone pair and

-system), while the LUMO is concentrated on the electron-deficient pyridine ring.

Basicity and Coordination Sites

The molecule possesses two potential Lewis basic sites, but their nucleophilicity is distinct:

-

Pyridine Nitrogen (N1): The intrinsic basicity (typically pKa ~5.2 for pyridine) is drastically reduced by the inductive withdrawal of the adjacent Bromine (-I) and the imidazolyl group. Expect an effective pKa < 2.5.

-

Imidazole Nitrogen (N3'): This nitrogen retains more basic character (pKa ~7.0 in free imidazole) but is also deactivated by the electron-poor pyridine ring attached at N1'.

Key Insight: This molecule is a divergent ligand . The vectors of the N1 and N3' lone pairs do not converge, making chelation to a single metal center geometrically impossible without structural modification (e.g., removing the Br or using a large metal with a flexible bite angle). It is ideally suited for forming coordination polymers or bridging dinuclear complexes.

Substituent Effects Summary

| Substituent | Position | Electronic Effect | Reactivity Consequence |

| Bromine | C2 (Pyridine) | -I (Strong), +M (Weak) | Deactivates ring; Good leaving group for Pd-catalyzed coupling. |

| Imidazole | C3 (Pyridine) | -I (Moderate) | Increases acidity of C4-H; Potential N-donor for metals. |

| Pyridine N | N1 | Electron-withdrawing | Directs nucleophiles to C2/C4/C6. |

Synthetic Pathways and Protocols

The synthesis of 2-bromo-3-imidazolylpyridine requires careful regiocontrol. Direct nucleophilic substitution on 2,3-dibromopyridine often yields the unwanted 2-imidazolyl isomer. The preferred route involves constructing the imidazole ring onto a 2-bromo-3-aminopyridine scaffold.

Protocol A: Ring Construction from 2-Bromo-3-aminopyridine

This method ensures the imidazole is exclusively at the 3-position.

Reagents:

-

2-Bromo-3-aminopyridine (1.0 eq)

-

Glyoxal (40% aq. solution, 1.0 eq)

-

Formaldehyde (37% aq. solution, 2.0 eq)

-

Ammonium Acetate (2.0 eq)

-

Solvent: Methanol or Acetic Acid

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-bromo-3-aminopyridine (10 mmol) in Methanol (20 mL).

-

Addition: Add Glyoxal (10 mmol) and Formaldehyde (20 mmol) dropwise at room temperature.

-

Cyclization: Add Ammonium Acetate (20 mmol) and heat the mixture to reflux (65°C) for 4–6 hours. Monitor by TLC (SiO2, 5% MeOH in DCM).

-

Workup: Evaporate the solvent under reduced pressure. Neutralize the residue with saturated NaHCO3 solution.

-

Extraction: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over Na2SO4.

-

Purification: Purify via flash column chromatography (Gradient: 0-5% MeOH/DCM) to yield the product as a pale yellow solid.

Protocol B: Functionalization via Suzuki-Miyaura Coupling

To convert the precursor into a chelating ligand (e.g., 2-phenyl-3-imidazolylpyridine), the bromine is displaced.

Reagents:

-

2-Bromo-3-(imidazol-1-yl)pyridine (1.0 eq)

-

Phenylboronic acid (1.2 eq)

-

Catalyst: Pd(PPh3)4 (5 mol%)

-

Base: K2CO3 (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1)

Methodology:

-

Degas solvents with N2 for 30 mins.

-

Combine reagents in a sealed tube.

-

Heat to 90°C for 12 hours.

-

Filter through Celite, concentrate, and purify via column chromatography.

Visualization of Chemical Logic

The following diagram illustrates the electronic pressure and synthetic divergence of the scaffold.

Caption: Synthetic workflow and electronic bifurcation of the 2-bromo-3-imidazolylpyridine scaffold.

Applications in Drug Discovery & Materials[1]

Materials Science (OLEDs)

This scaffold is a critical intermediate for Phosphorescent Iridium(III) Complexes .

-

Mechanism: The bromine is typically replaced by a phenyl or difluorophenyl group via Suzuki coupling. The resulting 2-phenyl-3-(imidazol-1-yl)pyridine acts as a cyclometalating ligand.

-

Tuning: The imidazole ring raises the triplet energy (ET) compared to pure pyridine ligands, making these useful for Blue or Green emitters.

Medicinal Chemistry

-

Kinase Inhibition: The twisted geometry allows the molecule to fit into specific hydrophobic pockets of kinases (e.g., p38 MAP kinase) where planar analogs fail.

-

Bioisosteres: The 3-imidazolylpyridine moiety serves as a bioisostere for bi-aryl systems, improving water solubility due to the additional nitrogen atoms.

References

-

Vertex Pharmaceuticals. (2014). Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis. National Institutes of Health. [Link]

-

Fujisawa, K., Minakawa, Y., & Young, D. J. (2025).[1] Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. MDPI Inorganics. [Link]

-

PubChem. (2025).[2][3][4][5] 3-(1H-Imidazol-1-yl)pyridine Compound Summary. National Library of Medicine. [Link]

-

Erdogan, T., & Erdoğan, F. (2019). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Sakarya University Journal of Science. [Link]

Sources

- 1. Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine [mdpi.com]

- 2. 2-Bromo-1H-imidazole | C3H3BrN2 | CID 2773261 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. PubChemLite - 2-bromo-5-(1h-imidazol-2-yl)pyridine (C8H6BrN3) [pubchemlite.lcsb.uni.lu]

- 4. 3-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4730695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(1H-Imidazol-1-yl)pyridine | C8H7N3 | CID 4730695 - PubChem [pubchem.ncbi.nlm.nih.gov]

Advanced Pharmacochemistry of Halogenated Pyridine-Imidazole Scaffolds

Executive Summary: The Halogen Advantage

In the landscape of heterocyclic medicinal chemistry, pyridine-imidazole derivatives represent a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. However, the true pharmacological potential of these systems is often unlocked only through strategic halogenation .

This guide moves beyond basic synthesis to explore the functional consequence of incorporating fluorine, chlorine, bromine, or iodine into these scaffolds. We analyze two distinct architectural classes:

-

Fused Systems: Imidazo[1,2-a]pyridines and Imidazo[4,5-b]pyridines (Anticancer/Antiviral).

-

Linked Systems: 4-(Imidazol-1-yl)pyridines (p38 MAPK Inhibitors).

Key Technical Insight: Halogenation is not merely a steric tool. In these scaffolds, it drives potency via sigma-hole interactions (halogen bonding) with backbone carbonyls in kinase pockets and modulates metabolic clearance (blocking CYP450 oxidation sites).

Chemical Architecture & Synthesis

The Fused Scaffold: Imidazo[1,2-a]pyridine

The imidazo[1,2-a]pyridine ring system is isosteric with indole and purine, making it an ideal ATP-mimetic.

Mechanistic Workflow: The Groebke-Blackburn-Bienaymé (GBB) Reaction

The most robust route to these derivatives is the GBB multicomponent reaction. It couples a 2-aminopyridine, an aldehyde, and an isocyanide.[1][2][3]

Why this method?

-

Atom Economy: High.

-

Diversity: Allows late-stage introduction of halogenated aryl groups via the aldehyde component.

-

Green Chemistry: Can often be performed in ethanol or water with Lewis acid catalysis (

or

Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction for rapid scaffold assembly.

Regioselective Halogenation Protocols

Post-synthetic halogenation is critical for SAR exploration.[4]

-

C-3 Bromination: Electrophilic substitution using NBS (N-bromosuccinimide) in acetonitrile. The C-3 position is highly nucleophilic.

-

C-6 Halogenation: Best achieved by starting with 5-halo-2-aminopyridine precursors, as electrophilic attack on the fused ring system preferentially targets C-3.

Therapeutic Case Studies & Mechanism of Action

Case Study A: p38 MAPK Inhibition (Linked Systems)

The "linked" 4-(imidazol-1-yl)pyridine class (e.g., SB203580) relies heavily on halogenation.

-

The Scaffold: A central imidazole ring linked to a pyridine and a halogenated phenyl ring.[5]

-

Role of Halogen: A 4-fluorophenyl group is standard. The fluorine atom modulates the acidity of the phenyl ring protons, influencing

-stacking interactions within the hydrophobic pocket of p38 -

Binding Mode: The pyridine nitrogen accepts a hydrogen bond from Met109 (hinge region).

Case Study B: CDK9 Inhibitors (Fused Imidazo[4,5-b]pyridines)

Recent literature highlights 6-bromo-imidazo[4,5-b]pyridine derivatives as potent CDK9 inhibitors (IC

-

Mechanism: CDK9 regulates transcriptional elongation. Inhibition induces apoptosis in cancer cells (e.g., HCT116, MCF-7).

-

Halogen Impact: The 6-bromo substituent fills a small hydrophobic sub-pocket, increasing residence time and selectivity over other CDKs.

Figure 2: p38 MAPK signaling cascade showing the intervention point of pyridine-imidazole inhibitors.

Structure-Activity Relationship (SAR) Data

The following table synthesizes data from recent studies (e.g., Bioorg. Chem. 2018, Eur. J. Chem. 2017) comparing non-halogenated vs. halogenated analogs.

| Compound Class | R-Substituent (Halogen) | Target/Cell Line | IC50 / Activity | SAR Insight |

| Imidazo[4,5-b]pyridine | H (Unsubstituted) | HCT116 (Colon Cancer) | > 50 | Low lipophilicity limits cellular entry. |

| Imidazo[4,5-b]pyridine | 6-Bromo | HCT116 (Colon Cancer) | 1.8 | Br enhances hydrophobic fit and metabolic stability. |

| Imidazo[1,2-a]pyridine | H | Staphylococcus aureus | Inactive | Lacks membrane permeability. |

| Imidazo[1,2-a]pyridine | 3-Iodo | Staphylococcus aureus | MIC 32 | Heavy atom effect; iodine may facilitate ROS generation. |

| Pyridinyl-Imidazole | 4-H-phenyl | p38 MAPK | 120 nM | Good binder, but rapid metabolic clearance. |

| Pyridinyl-Imidazole | 4-F-phenyl | p38 MAPK | 45 nM | Fluorine blocks para-oxidation; improves potency 3x. |

Experimental Protocols

Protocol 1: Synthesis of 3-Bromo-2-phenylimidazo[1,2-a]pyridine

A self-validating protocol for generating a core halogenated scaffold.

Reagents: 2-Aminopyridine (1.0 eq),

-

Cyclization (Step A):

-

Dissolve 2-aminopyridine (10 mmol) and

-bromoacetophenone (10 mmol) in Ethanol (20 mL). -

Reflux for 4 hours. Validation: TLC (Hexane:EtOAc 7:3) should show disappearance of starting amine.

-

Add NaHCO

(solid) to neutralize HBr byproduct. Filter and evaporate. -

Recrystallize from ethanol to yield 2-phenylimidazo[1,2-a]pyridine.

-

-

Regioselective Bromination (Step B):

-

Dissolve the product from Step A in Acetonitrile (CH

CN). -

Add N-Bromosuccinimide (NBS) (1.1 eq) portion-wise at 0°C.

-

Stir at room temperature for 2 hours.

-

Validation: The C-3 position is highly reactive. Appearance of a new spot with lower Rf on TLC confirms mono-bromination.

-

Workup: Quench with water, extract with ethyl acetate, dry over MgSO

.

-

Protocol 2: In Vitro Kinase Assay (p38 MAPK)

Standardized ADP-Glo™ Kinase Assay workflow.

-

Enzyme Prep: Dilute recombinant p38

kinase to 5 ng/ -

Substrate: Use p38 peptide substrate (100

M) and ATP (10 -

Inhibitor: Dissolve halogenated derivative in DMSO. Prepare serial dilutions (10

M to 0.1 nM). -

Reaction:

-

Mix 2

L Inhibitor + 4 -

Add 4

L Substrate/ATP mix. Incubate 60 min at RT.

-

-

Detection: Add ADP-Glo™ Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add Kinase Detection Reagent (converts ADP to ATP

Luciferase). -

Readout: Measure Luminescence. Plot RLU vs. log[Inhibitor] to determine IC

.

References

-

Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity. Bioorganic Chemistry, 2018.[6]

-

Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity. European Journal of Chemistry, 2017.[7]

-

Synthesis and halogenation of 2-methylimidazo[1,2-a]pyridine. Chemistry of Heterocyclic Compounds, 2022.[8]

-

Pyridinyl-imidazole inhibitors of p38 MAPK. PLOS ONE, 2012. (Discusses SB203580 analogs).

-

Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor. Bioorganic & Medicinal Chemistry, 2021.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Imidazo[1,2-a]pyridine synthesis [organic-chemistry.org]

- 6. Design and synthesis of novel imidazo[4,5-b]pyridine based compounds as potent anticancer agents with CDK9 inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of 3H-imidazo[4,5-b] pyridine with evaluation of their anticancer and antimicrobial activity | European Journal of Chemistry [eurjchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and anti-inflammatory activity of imidazol-5-yl pyridine derivatives as p38α/MAPK14 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility profile of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in DMSO and Methanol

An In-depth Technical Guide Solubility Profile of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in Dimethyl Sulfoxide (DMSO) and Methanol

**Abstract

This technical guide provides a comprehensive framework for determining and understanding the solubility profile of this compound, a heterocyclic compound of interest in medicinal chemistry. Recognizing the critical role of solubility in drug discovery, this document details the theoretical considerations and practical, step-by-step protocols for quantifying both thermodynamic and kinetic solubility in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights into experimental design, data interpretation, and the causal relationships between solvent properties and solute behavior. All protocols are designed as self-validating systems to ensure scientific integrity and reproducibility.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a candidate molecule from a laboratory curiosity to a therapeutic agent is critically dependent on its physicochemical properties, with solubility being a primary gatekeeper of success. Poor solubility can severely limit a compound's bioavailability, hinder the formulation of effective dosage forms, and generate unreliable results in biological assays. Consequently, a thorough characterization of a compound's solubility profile is not merely a routine task but a foundational pillar of any drug discovery program.

This guide focuses on two solvents of paramount importance in the research environment:

-

Dimethyl Sulfoxide (DMSO): A polar aprotic solvent, DMSO is celebrated for its remarkable ability to dissolve an extensive range of both polar and nonpolar compounds.[1][2] Its miscibility with water and most organic solvents makes it the de facto standard for preparing high-concentration stock solutions for high-throughput screening (HTS) and in vitro assays.[3][4] However, it is crucial to acknowledge that DMSO can have concentration-dependent effects on cell physiology and may even interact with target proteins, making a precise understanding of its limits essential.[5]

-

Methanol (MeOH): As a polar protic solvent, methanol offers a different chemical environment for dissolution. It is often used in follow-up studies, analytical chemistry, and as a less biologically disruptive alternative to DMSO in certain assays.[6][7] Comparing solubility in both DMSO and methanol provides a more nuanced understanding of a compound's behavior.

The target molecule, this compound, incorporates a pyridine ring, an imidazole ring, and a bromine substituent. These structural motifs are common in medicinal chemistry, contributing to a complex interplay of forces governing solubility.[8][9] This guide provides the necessary protocols to precisely quantify this behavior.

Physicochemical Characterization: Solute and Solvents

Understanding the intrinsic properties of the compound and the solvents is fundamental to interpreting solubility data. The principle of "like dissolves like" provides a preliminary framework, but the reality is a complex interplay of polarity, hydrogen bonding capacity, and molecular size.

Table 1: Physicochemical Properties of Solute and Solvents

| Property | This compound (Predicted) | Dimethyl Sulfoxide (DMSO) | Methanol (MeOH) |

| Molecular Formula | C₈H₆BrN₃ | (CH₃)₂SO | CH₄O |

| Molecular Weight | ~224.06 g/mol | 78.13 g/mol | 32.04 g/mol |

| Type | Heterocyclic Aromatic | Polar Aprotic | Polar Protic |

| Hydrogen Bond Donor | Yes (Imidazole N-H) | No | Yes (O-H) |

| Hydrogen Bond Acceptor | Yes (Pyridine N, Imidazole N) | Yes (S=O) | Yes (Oxygen lone pairs) |

| Boiling Point | N/A | 189 °C | 64.7 °C |

| Key Features | Contains both H-bond donor and acceptor sites; aromatic system. | Strong dipole moment; highly effective solvent for a wide range of compounds.[2] | Can form hydrogen bonds; protic nature can influence ionization. |

Scientist's Note: The properties for this compound are estimated based on its constituent parts. The imidazole N-H group provides a key hydrogen bond donor site, while the nitrogen atoms in both the pyridine and imidazole rings act as acceptors. This amphipathic hydrogen bonding capability suggests that solubility will be highly sensitive to the solvent's own hydrogen bonding characteristics.

Experimental Methodology: A Dual Approach to Solubility

We present two distinct, yet complementary, protocols for assessing solubility. The first determines the thermodynamic (or equilibrium) solubility , which represents the true saturation point of the compound under stable conditions. The second assesses kinetic solubility , a measure of how readily a compound dissolves and stays in solution after being rapidly diluted from a high-concentration DMSO stock, mimicking conditions in many screening assays.[10]

Protocol 1: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol is the gold standard for determining the maximum, stable concentration of a compound in a solvent.[10] It relies on allowing a supersaturated mixture to reach equilibrium over an extended period.

Step-by-Step Methodology:

-

Preparation of Supersaturated Slurry:

-

Accurately weigh approximately 5-10 mg of this compound into a 2 mL microcentrifuge tube or glass vial.

-

Add 500 µL of the chosen solvent (either DMSO or Methanol) to the tube.

-

Seal the tube/vial securely.

-

-

Equilibration:

-

Place the sealed tube on a rotator or shaker set to a consistent, moderate speed.

-

Incubate at a controlled room temperature (e.g., 25°C) for 24 hours.

-

Rationale: A 24-hour incubation is critical to ensure the dissolution process reaches a true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of the true solubility.[3]

-

-

Separation of Undissolved Solid:

-

After incubation, visually confirm that excess solid remains, indicating a saturated solution.

-

Centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

-

Rationale: Centrifugation is a crucial step to cleanly separate the saturated supernatant from any remaining solid particles, which would otherwise lead to an overestimation of solubility.[3]

-

-

Sample Analysis (Quantification):

-

Carefully aspirate a known volume (e.g., 50 µL) of the clear supernatant without disturbing the pellet.

-

Dilute the supernatant with a suitable analytical solvent (e.g., acetonitrile or methanol) to a concentration within the linear range of your analytical method.

-

Determine the concentration of the compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible Spectroscopy, against a standard calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the supernatant, accounting for the dilution factor. This value is the thermodynamic solubility.

-

Solubility (mg/mL) = [Concentration from analysis (mg/mL)] x [Dilution Factor]

-

Workflow for Thermodynamic Solubility

Sources

- 1. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing | Aure Chemical [aurechem.com]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bmrat.biomedpress.org [bmrat.biomedpress.org]

- 7. bmrat.com [bmrat.com]

- 8. Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. asianpubs.org [asianpubs.org]

Methodological & Application

Application Note: Overcoming Catalyst Deactivation in the Suzuki-Miyaura Coupling of 2-Bromo-3-(1H-imidazol-2-yl)pyridine

Topic: Suzuki-Miyaura coupling conditions for 2-Bromo-3-(1h-imidazol-2-yl)pyridine Content Type: Application Notes and Protocols

Executive Summary

The Challenge: The coupling of this compound represents a "perfect storm" of catalytic challenges. This substrate combines an electron-deficient heteroaryl halide with an ortho-positioned, unprotected azole. The Failure Mode: Standard conditions (e.g., Pd(PPh3)4, Na2CO3) typically result in <10% conversion. This is driven by two mechanisms:[1][2]

-

Catalyst Sequestration: The basic imidazole nitrogen and pyridine nitrogen can act as a bidentate ligand, displacing phosphines and forming an inactive Pd-chelate.

-

Azolyl Poisoning: The acidic N-H of the imidazole (pKa ~14 in DMSO) is deprotonated by the base, forming an imidazolyl anion that binds tightly to Pd(II), arresting the catalytic cycle prior to transmetallation.

The Solution: This guide presents two validated protocols:

-

Protocol A (The "Gold Standard"): Utilization of a SEM-protecting group to mask the N-H and increase steric bulk, preventing poisoning.

-

Protocol B (Direct Coupling): A high-performance method using Buchwald precatalysts (XPhos Pd G3) to out-compete substrate coordination without protection steps.

Mechanistic Analysis & Catalyst Selection

The "Pocket of Death" (Chelation Trap)

The proximity of the imidazole ring (C3) to the oxidative addition site (C2-Br) creates a steric and electronic trap. To overcome this, the catalyst system must possess ligands that are bulky (to prevent bis-ligation by the substrate) and electron-rich (to facilitate oxidative addition into the electron-deficient pyridine).

Recommended Ligand Classes:

-

Dialkylbiaryl Phosphines (Buchwald Ligands): XPhos and SPhos are optimal. The lower aromatic ring provides steric bulk that prevents the formation of stable Pd(substrate)2 complexes.

-

N-Heterocyclic Carbenes (NHC): PEPPSI-IPr or Pd-NHC dimers offer extremely strong Pd-ligand bonds that the imidazole nitrogen cannot displace.

Mechanistic Workflow (DOT Visualization)

Caption: Figure 1. Competitive pathways in the coupling of imidazole-substituted pyridines. Red paths indicate catalyst deactivation via N-H deprotonation or N-N chelation.

Experimental Protocols

Protocol A: The Protected Route (Recommended)

Best for: Scale-up, high-value boronic acids, and ensuring reproducibility.

Concept: Masking the imidazole nitrogen with a [2-(Trimethylsilyl)ethoxy]methyl (SEM) group eliminates N-H acidity and adds massive steric bulk, forcing the reaction to proceed cleanly.

Step 1: SEM Protection

-

Dissolve this compound (1.0 equiv) in anhydrous DMF (0.5 M).

-

Cool to 0 °C under N2.

-

Add NaH (60% dispersion, 1.2 equiv) portion-wise. Stir for 30 min (gas evolution).

-

Add SEM-Cl (1.1 equiv) dropwise.

-

Warm to RT and stir for 2 h.

-

Workup: Quench with water, extract with EtOAc. Purify via silica flash chromatography (Hex/EtOAc).

Step 2: Suzuki Coupling of SEM-Protected Substrate

Reagents:

-

Substrate: SEM-protected bromide (1.0 equiv)

-

Boronic Acid: Aryl/Heteroaryl boronic acid (1.2 equiv)

-

Base: K2CO3 (2.0 M aqueous, 3.0 equiv)

-

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Charge a reaction vial with the SEM-protected bromide, boronic acid, and Pd(dppf)Cl2·DCM.

-

Seal and purge with Argon/Nitrogen (3x cycles).

-

Add 1,4-Dioxane (concentration 0.2 M) and 2.0 M aq. K2CO3 via syringe.

-

Heat to 90 °C for 4–12 hours.

-

Monitor: LCMS should show complete conversion. The SEM group is stable under these conditions.

-

Deprotection (Post-Coupling): Treat the isolated product with TFA/DCM (1:1) or TBAF in THF (60 °C) to remove the SEM group.

Protocol B: The Direct Route (Advanced)

Best for: Rapid analog synthesis (Medicinal Chemistry) where protection steps are a bottleneck.

Concept: Use of a "Third Generation" Buchwald Precatalyst. These catalysts generate the active L-Pd(0) species immediately upon activation, without requiring reduction of Pd(II). The bulky XPhos ligand creates a "steric wall" that prevents the imidazole from coordinating.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Boronic Acid: 1.5 equiv (Excess required due to potential protodeboronation).

-

Catalyst: XPhos Pd G3 (5–10 mol%).

-

Alternative: Pd2(dba)3 (5 mol%) + XPhos (10 mol%).

-

-

Base: K3PO4 (3.0 equiv, solid, finely ground).

-

Solvent: n-Butanol / Water (4:1 ratio) or 1,4-Dioxane / Water (4:1).

Procedure:

-

Add substrate, boronic acid, XPhos Pd G3, and K3PO4 to a microwave vial.

-

Seal and purge with Argon.

-

Add the solvent mixture (degassed).[2]

-

Heat: 100 °C (Oil bath) or 110 °C (Microwave, 30 min).

-

Workup: Filter through Celite immediately. The free imidazole product may bind to silica; use DCM/MeOH/NH4OH (90:9:1) for purification.[2]

Optimization Matrix & Troubleshooting

| Variable | Recommendation | Rationale |

| Solvent | 1,4-Dioxane/H2O (4:1) | Water is critical. It solubilizes the inorganic base and facilitates the transfer of the boronate to the organic phase. |

| Base | K3PO4 or Cs2CO3 | Stronger bases than Na2CO3 are often needed to facilitate transmetallation in sterically crowded systems. |

| Catalyst | XPhos Pd G3 | The biphenyl backbone prevents the "chelation trap." Pd(PPh3)4 is NOT recommended (too labile). |

| Additive | Trimethyl Borate | Optional: If conversion is low, add 1.0 equiv B(OMe)3. It can scavenge the imidazolyl anion, preventing catalyst poisoning. |

Decision Tree for Method Selection

Caption: Figure 2. Strategic decision tree for selecting the optimal coupling protocol.

References

-

Miyaura, N., & Suzuki, A. (1995).[1] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Billingsley, K. L., & Buchwald, S. W. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Heteroaryl Halides with Heteroaryl Boronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

-

Kinzal, T., et al. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(49), 18537–18548. Link

-

Dykstra, K. D., et al. (2006). Suzuki Coupling of Pyridylboronic Acids with Heteroaryl Halides. Organic Letters, 8(23), 5333–5335. Link

-

Joo, J. M., Touré, B. B., & Sames, D. (2010). Suzuki−Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. The Journal of Organic Chemistry, 75(15), 4911–4920. Link

Sources

Navigating the Synthesis of 2-Bromo-3-pyridyl Scaffolds: A Detailed Guide to N-Protection of Imidazole

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-bromo-3-pyridyl scaffold appended with an imidazole moiety represents a critical building block for a diverse array of biologically active molecules. The strategic manipulation of this scaffold, particularly in the context of transition metal-catalyzed cross-coupling reactions, hinges on the effective protection of the imidazole nitrogen. This crucial step prevents unwanted side reactions and directs reactivity to the desired position. This comprehensive guide provides an in-depth analysis of various N-protection strategies for the imidazole ring within the 2-bromo-3-pyridyl framework, offering detailed protocols, comparative data, and expert insights to inform your synthetic strategy.

The Imperative of N-Protection: Rationale and Strategic Considerations

The unprotected imidazole ring possesses a nucleophilic N-H proton that can interfere with numerous synthetic transformations. In the context of the 2-bromo-3-pyridyl scaffold, this nucleophilicity can lead to undesired N-arylation during palladium-catalyzed cross-coupling reactions or act as a coordinating ligand to the metal catalyst, thereby inhibiting its activity. Consequently, the selection of an appropriate N-protecting group is a paramount decision in the synthetic design.

An ideal protecting group for this scaffold should exhibit the following characteristics:

-

Ease of Introduction: The protection reaction should be high-yielding and procedurally straightforward.

-

Robustness: It must remain stable under the conditions of subsequent reactions, most notably palladium-catalyzed cross-couplings (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).

-

Orthogonality: The protecting group should be selectively removable under conditions that do not affect other functional groups within the molecule, including the newly installed moiety from a cross-coupling reaction.

-

Minimal Electronic Influence: The protecting group should not unduly alter the electronic properties of the imidazole ring in a way that negatively impacts subsequent reactions.

This guide will focus on four commonly employed N-protecting groups for imidazole: Trityl (Tr), tert-Butoxycarbonyl (Boc), 2-(Trimethylsilyl)ethoxymethyl (SEM), and p-Toluenesulfonyl (Tosyl).

Strategic Selection of the Protecting Group: A Comparative Analysis

The choice of protecting group is dictated by the planned synthetic route, particularly the nature of subsequent cross-coupling and deprotection steps. Below is a comparative overview to guide your selection.

| Protecting Group | Key Advantages | Key Disadvantages | Best Suited For |

| Trityl (Tr) | Bulky, preventing N-coordination to catalysts. Cleaved under mild acidic conditions. | Can be sterically hindering for some reactions. | Reactions where mild acidic deprotection is compatible with the final product. |

| tert-Butoxycarbonyl (Boc) | Widely used and well-understood. Can be removed under various acidic or specific reductive conditions. | Can be labile under certain Suzuki coupling conditions, especially with heat and strong bases.[1] | Suzuki couplings where milder conditions can be employed or when deprotection during coupling is desired. |

| 2-(Trimethylsilyl)ethoxymethyl (SEM) | Very stable to a wide range of reaction conditions, including many cross-coupling reactions. Removed with fluoride sources or strong acid. | Removal often requires specific and sometimes harsh conditions. | Complex syntheses requiring a robust protecting group that can withstand multiple steps. |

| p-Toluenesulfonyl (Tosyl) | Highly stable and electron-withdrawing, which can modulate reactivity. | Removal can require harsh reductive or strongly basic conditions. | Situations demanding a very robust protecting group and where harsh deprotection is tolerated. |

A critical consideration is the stability of the protecting group during palladium-catalyzed cross-coupling reactions. Studies have shown that while Boc-protected imidazoles can be used in Suzuki couplings, the group's lability can sometimes lead to in situ deprotection or decomposition.[1] In contrast, the SEM group has been reported to provide excellent yields in cross-coupling reactions where Boc-protected analogues failed.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide detailed procedures for the N-protection of 2-(1H-imidazol-1-yl)-3-bromopyridine.

Protocol 1: N-Tritylation of 2-(1H-imidazol-1-yl)-3-bromopyridine

The trityl group offers significant steric bulk, which can be advantageous in preventing unwanted coordination to metal catalysts.

Reaction Scheme:

Caption: N-Tritylation of the imidazole moiety.

Materials:

-

2-(1H-imidazol-1-yl)-3-bromopyridine

-

Trityl chloride (TrCl)

-

Triethylamine (Et3N)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DCM, add triethylamine (1.5 eq.).

-

Stir the solution at room temperature and add trityl chloride (1.2 eq.) portion-wise over 10 minutes.

-

Continue stirring at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired N-tritylated product.

Protocol 2: N-Boc Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine

The Boc group is a versatile and commonly used protecting group, though its stability in subsequent cross-coupling reactions should be carefully considered.[1]

Reaction Scheme:

Caption: N-Boc protection of the imidazole moiety.

Materials:

-

2-(1H-imidazol-1-yl)-3-bromopyridine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Anhydrous Acetonitrile (MeCN)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous MeCN.

-

Add DMAP (0.1 eq.) followed by di-tert-butyl dicarbonate (1.5 eq.).

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC.

-

Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the residue by flash column chromatography to yield the N-Boc protected product.

Protocol 3: N-SEM Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine

The SEM group is known for its high stability, making it an excellent choice for multi-step syntheses involving harsh reaction conditions.

Reaction Scheme:

Caption: N-SEM protection of the imidazole moiety.

Materials:

-

2-(1H-imidazol-1-yl)-3-bromopyridine

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Dimethylformamide (DMF)

-

2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a suspension of NaH (1.2 eq.) in anhydrous DMF at 0 °C, add a solution of 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DMF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add SEM-Cl (1.2 eq.) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.

-

Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Extract the mixture with EtOAc.

-

Wash the combined organic layers with brine and dry over anhydrous Na₂SO₄.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography to afford the N-SEM protected compound.

Protocol 4: N-Tosyl Protection of 2-(1H-imidazol-1-yl)-3-bromopyridine

The tosyl group is a robust, electron-withdrawing protecting group that can influence the reactivity of the imidazole ring.

Reaction Scheme:

Caption: N-Tosyl protection of the imidazole moiety.

Materials:

-

2-(1H-imidazol-1-yl)-3-bromopyridine

-

p-Toluenesulfonyl chloride (TsCl)

-

Triethylamine (Et₃N)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve 2-(1H-imidazol-1-yl)-3-bromopyridine (1.0 eq.) in anhydrous DCM.

-

Add triethylamine (2.0 eq.) followed by p-toluenesulfonyl chloride (1.5 eq.).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor by TLC.

-

Upon completion, wash the reaction mixture sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or flash column chromatography to obtain the N-tosylated product.

Application in Cross-Coupling Reactions: A Workflow Overview

The N-protected 2-bromo-3-imidazolylpyridine is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The general workflow is depicted below.

Caption: General workflow for cross-coupling and deprotection.

Suzuki-Miyaura Coupling

A general protocol for the Suzuki-Miyaura coupling of an N-Boc protected 2-bromo-imidazole involves reacting the substrate with a boronic acid in the presence of a palladium catalyst and a base.[1] This can be adapted for the 2-bromo-3-pyridyl scaffold.

-

Typical Conditions: Pd(PPh₃)₄ or PdCl₂(dppf) as catalyst, Na₂CO₃ or K₂CO₃ as base, in a solvent system like dioxane/water or DME/water, with heating.[1]

Sonogashira Coupling

This reaction allows for the introduction of an alkyne moiety.

-

Typical Conditions: PdCl₂(PPh₃)₂, CuI (co-catalyst), and a base such as Et₃N or i-Pr₂NEt in a solvent like THF or DMF.

Buchwald-Hartwig Amination

This powerful C-N bond-forming reaction enables the synthesis of various aminopyridines.

-

Typical Conditions: A palladium precatalyst (e.g., from Pd(OAc)₂ or Pd₂(dba)₃) with a suitable phosphine ligand (e.g., BINAP, XPhos), and a strong base like NaOt-Bu or K₃PO₄ in a solvent such as toluene or dioxane.[2][3]

Deprotection Protocols: Unveiling the Final Product

The final step in the synthetic sequence is the removal of the N-protecting group. The choice of deprotection method must be compatible with the newly introduced functional group.

Protocol 5: Deprotection of the Trityl Group

The trityl group is readily cleaved under mild acidic conditions.

-

Procedure: Treat the N-trityl protected compound with a solution of trifluoroacetic acid (TFA) in DCM (e.g., 10-20% TFA) at room temperature.[4][5][6] Alternatively, formic acid can be used for more sensitive substrates.[4]

Protocol 6: Deprotection of the Boc Group

The Boc group is typically removed with strong acids, but milder methods are also available.

-

Acidic Cleavage: A solution of TFA in DCM or HCl in dioxane or methanol is commonly used.[7]

-

Reductive Cleavage: A novel and mild method for the selective deprotection of N-Boc imidazoles involves the use of sodium borohydride (NaBH₄) in ethanol at room temperature.[8] This method is particularly useful when acid-sensitive functional groups are present.

Protocol 7: Deprotection of the SEM Group

The robust SEM group requires specific conditions for its removal.

-

Fluoride-Mediated Cleavage: Tetrabutylammonium fluoride (TBAF) in THF, often with heating, is the most common method.[9]

-

Acidic Cleavage: Strong acids such as HCl in an alcohol solvent or Lewis acids like SnCl₄ can also be effective.[10]

Protocol 8: Deprotection of the Tosyl Group

Removal of the highly stable tosyl group can be challenging.

-

Reductive Cleavage: Conditions such as sodium in liquid ammonia or sodium naphthalenide can be employed.[11]

-

Basic Hydrolysis: Strong bases like NaOH or KOH in refluxing alcohol can cleave the tosyl group, although this may not be suitable for base-sensitive molecules. A milder approach using cesium carbonate in a THF/methanol mixture has also been reported.[12]

-

Acidic Cleavage: Treatment with HBr in acetic acid at elevated temperatures is also an option. A simple and mild method using carboxylic anhydrides and pyridine has also been developed.[13]

Conclusion

The successful functionalization of the 2-bromo-3-pyridyl scaffold bearing an imidazole moiety is critically dependent on a well-defined N-protection strategy. This guide has provided a comprehensive overview of the most pertinent protecting groups, complete with detailed experimental protocols for their installation and removal. By understanding the relative advantages and disadvantages of the Trityl, Boc, SEM, and Tosyl groups, and by carefully considering the reaction conditions of the planned synthetic route, researchers can confidently select the optimal protecting group to achieve their synthetic goals. The provided protocols and workflows serve as a robust starting point for the development of novel and complex molecules for a wide range of applications in drug discovery and materials science.

References

- van der Eijk, J. M., Nolte, R. J. M., & Zwikker, J. W. (1979). A Simple and Mild Method for the Removal of the NIm-Tosyl Protecting Group. The Journal of Organic Chemistry, 44(26), 5036–5038.

-

Trityl Protecting Group: Trityl Chloride Protection & Deprotection. (2024). Total Synthesis. Available at: [Link]

- Gerokonstantis, D.-T., et al. (2020). Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc, 2020(8), 115-124.

-

Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved February 17, 2026, from [Link]

- Perez, F., & Minatti, A. (2011). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Organic Letters, 13(8), 1984–1987.

-

Tosylation protocol? (2025). Reddit. Available at: [Link]

- Li, J. J., Wang, Z., & Mitchell, L. H. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607.

-

A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2016). American Chemical Society. Available at: [Link]

-

SEM Deprotection - TBAF. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). Available at: [Link]

-

Tale of Two Protecting Groups - Boc vs SEM - For Directed Lithiation and C-C Bond Formation on a Pyrrolopyridazinone Core. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Deprotection of N-tosylated indoles and related structures using cesium carbonate. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

- Buchwald, S. L., & Hartwig, J. F. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(31), 10819–10821.

- Varala, R., Nuvula, S., & Adapa, S. R. (2006). Molecular Iodine-Catalyzed Facile Procedure for N-Boc Protection of Amines. The Journal of Organic Chemistry, 71(21), 8283–8286.

-

Trityl Protection. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

Why is the Boc group deprotected in NaBH4? (2024). Reddit. Available at: [Link]

-

How to Remove a Trityl Group (Selective Deprotection of Trityl). (2025). YouTube. Available at: [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 17, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 17, 2026, from [Link]

-

AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling Reactions of Unprotected Haloimidazoles. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (n.d.). Available at: [Link]

-

Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

-

An Operationally Simple and Efficient Work-up Procedure for TBAF-mediated Desilylation; Application to Halichondrin Synthesis. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

synthesis of 2,4-diarylimidazoles through suzuki cross- coupling reactions of imidazole. (2005). Semantic Scholar. Available at: [Link]

-

Suzuki reactions of 2-bromopyridine with aryl boronic acids a. (n.d.). ResearchGate. Retrieved February 17, 2026, from [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles. (n.d.). DSpace@MIT. Retrieved February 17, 2026, from [Link]

-

I have to prepare a mono deprotection over the bis S-trityl group, How can I do it more selective way? (2020). ResearchGate. Available at: [Link]

-

BOC Deprotection. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. Retrieved February 17, 2026, from [Link]

-

Practical and Green Approach for N-Boc Protection of Amines Catalyzed by Indion 190 Resin. (n.d.). SciSpace. Retrieved February 17, 2026, from [Link]

-

One-pot directed alkylation/deprotection strategy for the synthesis of substituted pyrrole[3,4-d]pyridazinones. (n.d.). PMC. Retrieved February 17, 2026, from [Link]

-

TBS Deprotection - TBAF. (n.d.). Common Organic Chemistry. Retrieved February 17, 2026, from [Link]

-

Alcohol to Tosylate using Tosyl Cl, base. (n.d.). Organic Synthesis. Retrieved February 17, 2026, from [Link]

-

The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. (2023). MDPI. Available at: [Link]

-

How can I tosylate an hindered secondary alcohol? (2013). ResearchGate. Available at: [Link]

-

Spontaneous conversion of O-tosylates of 2-(piperazin- 1-yl)ethanols into chlorides during classical. (n.d.). Semantic Scholar. Available at: [https://www.semanticscholar.org/paper/Spontaneous-conversion-of-O-tosylates-of-2-(piperazin-a-classical-Nikolova-Tzvetkov/e0f5b0c7e2d8b8e9e8f8c8d8c8d8c8d8c8d8c8d8]([Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 4. total-synthesis.com [total-synthesis.com]

- 5. Trityl Protection in Organic Chemistry [commonorganicchemistry.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. xray.uky.edu [xray.uky.edu]

- 8. researchgate.net [researchgate.net]

- 9. SEM Deprotection - TBAF [commonorganicchemistry.com]

- 10. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]

- 11. faculty.fiu.edu [faculty.fiu.edu]

- 12. researchgate.net [researchgate.net]

- 13. scispace.com [scispace.com]

Application Note: High-Throughput Synthesis and Screening of Imidazo[1,2-a]pyridine Scaffolds for Anticancer Drug Discovery

[1]

Executive Summary & Rationale

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core pharmacophore in marketed drugs like Zolpidem and Alpidem.[1] In oncology, this fused pyridine-imidazole system mimics the purine ring of ATP, allowing it to act as a competitive inhibitor for cyclin-dependent kinases (CDKs), VEGFR, and PIM-1 kinases.

This guide provides a streamlined workflow for the multicomponent synthesis of these scaffolds using the Groebke-Blackburn-Bienaymé (GBB) reaction, followed by phenotypic (MTT) and target-based (Kinase) screening. This approach maximizes chemical space exploration while minimizing synthetic steps.

Chemical Synthesis: The Groebke-Blackburn-Bienaymé (GBB) Protocol[1][3][4][5][6][7][8]

Mechanistic Insight

The GBB reaction is a three-component coupling of a 2-aminoazine, an aldehyde, and an isocyanide. Unlike sequential synthesis, this one-pot reaction proceeds via a non-concerted [4+1] cycloaddition.

-

Critical Step: The formation of the Schiff base intermediate between the amine and aldehyde is the rate-determining step in acid-catalyzed conditions.

-

Regioselectivity: The reaction is highly selective for the N-bridgehead product, avoiding the need for complex purification of regioisomers.

Reagents & Equipment

-

Amine: 2-Aminopyridine (1.0 equiv)

-

Aldehyde: Aryl/Heteroaryl aldehyde (e.g., 4-chlorobenzaldehyde) (1.0 equiv)

-

Isonitrile: tert-Butyl isocyanide or Cyclohexyl isocyanide (1.1 equiv)

-

Catalyst: Scandium(III) triflate [Sc(OTf)₃] (5 mol%) or Glacial Acetic Acid (10 mol%)

-

Solvent: Methanol (MeOH) or Dichloromethane (DCM):MeOH (1:1)

-

Purification: Flash chromatography (Silica gel, Hexane/EtOAc)

Step-by-Step Synthesis Protocol

-

Schiff Base Formation: In a 10 mL microwave vial, dissolve 2-aminopyridine (1.0 mmol) and the aldehyde (1.0 mmol) in 3 mL of MeOH.

-

Catalyst Addition: Add the catalyst (e.g., 23 mg Sc(OTf)₃ or 6 µL AcOH). Stir at room temperature for 10 minutes to facilitate imine formation.

-

Cyclization: Add the isocyanide (1.1 mmol) in one portion.

-

Reaction:

-

Method A (Thermal): Stir at ambient temperature for 12–24 hours.

-

Method B (Microwave - Recommended): Seal the vial and irradiate at 80°C for 20 minutes (Power: 100W).

-

-

Workup: Evaporate the solvent under reduced pressure. Dissolve the residue in EtOAc (20 mL) and wash with saturated NaHCO₃ (2 x 10 mL) to neutralize acid.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Gradient: 10% to 40% EtOAc in Hexanes).

Structural Validation (QC Criteria)

-

¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the C3-amino proton (if secondary amine formed) or the specific alkyl protons of the isocyanide handle.

-

LC-MS: Purity >95% is required for biological screening.

Visualization: GBB Reaction Workflow

Figure 1: Streamlined 3-component synthesis pathway for imidazo[1,2-a]pyridine libraries.

Biological Evaluation: Anticancer Screening[1][2][5][9][10][11][12]

Phenotypic Screening: MTT Assay

The MTT assay measures the reduction of tetrazolium salts by mitochondrial dehydrogenase in viable cells.[2][3] It is the industry standard for determining IC₅₀ values.

Protocol:

-

Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) at a density of 5,000 cells/well in 96-well plates. Incubate for 24 hours at 37°C/5% CO₂.

-

Treatment: Prepare serial dilutions of the synthesized scaffold (e.g., 0.1 µM to 100 µM) in DMSO (Final DMSO < 0.5%). Add 100 µL to wells. Include "Vehicle Control" (DMSO only) and "Positive Control" (e.g., Doxorubicin).

-

Incubation: Incubate for 48 or 72 hours.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 3–4 hours until purple formazan crystals form.

-

Solubilization: Aspirate media carefully. Add 100 µL of DMSO to dissolve crystals. Shake plate for 10 minutes.

-

Readout: Measure absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate % Viability =

. Plot dose-response curves to determine IC₅₀.

Target Validation: Kinase Inhibition (ADP-Glo)

To confirm the mechanism of action (MOA), screen active hits against a panel of kinases (e.g., VEGFR-2, EGFR).

-

Reaction: Mix Kinase (2 ng), Substrate, and ATP (10 µM) with the test compound in kinase buffer.

-

Incubation: 60 minutes at Room Temp.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins.

-

Conversion: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Measurement: Read Luminescence (RLU). Lower signal = Higher inhibition.

Visualization: Screening Workflow

Figure 2: Decision tree for evaluating anticancer potential of synthesized scaffolds.

Structure-Activity Relationship (SAR) Insights

Data compiled from recent high-impact studies (see References) indicates specific substitution patterns required for potency.

| Position | Modification | Effect on Activity | Mechanistic Reason |

| C2 (Aryl) | 4-Fluoro / 4-Chloro phenyl | Increases Potency | Halogens improve lipophilicity and metabolic stability; fit into hydrophobic pockets of kinases. |

| C3 (Amine) | Cyclohexyl / t-Butyl | Variable | Bulky aliphatic groups often improve solubility but may clash if the binding pocket is narrow. |

| C6 (Pyridine) | Nitro (-NO₂) or Amide | Critical | Electron-withdrawing groups at C6 often enhance H-bonding interactions with the kinase hinge region. |

| C8 | Methyl / H | Neutral | Small substitutions here are tolerated; large groups cause steric hindrance. |

Expert Tip: Focus on introducing hydrogen bond acceptors (F, Cl, NO₂) at the para-position of the C2-phenyl ring to maximize interaction with the ATP-binding site of VEGFR-2 or EGFR.

References

-

Review of GBB Reaction: "One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction." MDPI, 2025.

-

Microwave Synthesis: "Microwave Assisted Groebke-Blackburn-Bienayme Multicomponent Reaction to Synthesis of Imidazo[1,2-a]pyridine-furan Hybrids." Current Microwave Chemistry, 2024.

-

Anticancer SAR: "The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents."[4] RSC Advances, 2024.

-

MTT Protocol: "MTT Assay Protocol for Cell Viability and Proliferation." Abcam Protocols.

-

Breast Cancer Activity: "Design, Synthesis, and Anti-Breast Cancer Potential of Imidazole–Pyridine Hybrid Molecules." ACS Omega, 2023.

Sources

- 1. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [rjraap.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Crystallization Strategies for 2-Bromo-3-(1H-imidazol-2-yl)pyridine Metal Complexes

This Application Note is structured as a high-level technical guide for researchers working with sterically constrained N-heterocyclic ligands. It addresses the specific challenges posed by the 2-Bromo-3-(1H-imidazol-2-yl)pyridine scaffold, distinguishing it from standard chelators.

Executive Summary & Chemical Context

The ligand This compound (CAS: 1379338-63-2) presents a unique challenge in coordination chemistry.[1] Unlike the ubiquitous 2-(1H-imidazol-2-yl)pyridine, which acts as a classic

Key Structural Implications for Crystallization:

-

Steric Blockade: The C2-Bromo substituent sterically hinders the convergent "chelating" conformation, often precluding standard bidentate binding to a single metal center.[1]

-

Coordination Modes: Complexes predominantly form monodentate adducts (binding via the distal imidazole nitrogen) or bridging coordination polymers (connecting two metal centers).[1]

-

Halogen Bonding: The exposed C-Br bond is a prime donor for Halogen Bonding (

), which can be exploited to drive supramolecular assembly and crystal packing.[1]

This guide details three specific crystallization protocols designed to overcome the kinetic solubility issues and steric constraints inherent to this ligand system.

Pre-Crystallization Workflow: Ligand & Metal Preparation

Before attempting crystallization, the purity of the ligand and the choice of metal salt are critical.[1] The bromine substituent makes the ligand sensitive to Pd-catalyzed coupling; ensure no residual catalyst remains if the ligand was synthesized in-house.[1]

Table 1: Solubility Profile & Solvent Selection

| Solvent | Solubility (Ligand) | Suitability for Crystallization | Notes |

| Methanol (MeOH) | High | Excellent | Primary solvent for metal salts (Cu, Zn, Co).[1][2] |

| Acetonitrile (MeCN) | Moderate | Good | Promotes discrete molecular species; weaker H-bond donor.[1] |

| DMF / DMSO | Very High | Avoid (unless necessary) | High boiling point makes solvent removal/exchange difficult.[1] |

| Dichloromethane (DCM) | Moderate | Layering Anti-solvent | Good for layering with MeOH; solubilizes the ligand well.[1] |

| Water | Low | Hydrothermal Only | Poor solubility limits use in standard evaporation. |

Protocol A: Liquid-Liquid Diffusion (Layering)

Target: Coordination Polymers and Bridging Dimers[1]

This method is the "Gold Standard" for this ligand.[1] Since the 2-Bromo substituent encourages bridging over chelation, reaction with metal salts often leads to rapid precipitation of insoluble polymers.[1] Layering slows the mixing, allowing single crystals to grow at the interface.[1]

Experimental Setup

-

Apparatus: Narrow-bore glass tubes (5 mm NMR tubes or 10 mL culture tubes).

-

Temperature: Ambient (

). Avoid vibrations.

Step-by-Step Procedure

-

Bottom Layer (Metal Solution):

-

Buffer Layer (Critical):

-

Carefully pipette 0.5 mL of pure solvent (1:1 mix of the bottom and top solvents) on top of the metal solution.[1] This delays mixing.

-

-

Top Layer (Ligand Solution):

-

Incubation:

-

Seal the tube with Parafilm (poke one tiny hole to allow slow pressure equalization, but minimize evaporation).[1]

-

Leave undisturbed for 5–14 days.

-

Mechanism: As the layers diffuse, the local stoichiometry at the interface varies, promoting the nucleation of the thermodynamically stable phase (crystals) rather than the kinetically favored amorphous powder.[1]

Protocol B: Vapor Diffusion

Target: Discrete Monodentate Complexes & Halogen-Bonded Adducts[1]

If the metal center is blocked by other ligands (e.g.,

Experimental Setup

-

Inner Tube: 4 mL vial containing the reaction mixture.

-

Outer Vial: 20 mL scintillation vial containing the anti-solvent.

Step-by-Step Procedure

-

Reaction Mixture:

-

Mix Metal Salt and Ligand (1:1 or 1:2 ratio) in a good solvent (e.g., 2 mL Methanol).[1]

-

Stir for 30 mins. Filter any precipitate through a 0.45

PTFE syringe filter. -

Place this clear solution in the small inner vial (uncapped).

-

-

Anti-Solvent Preparation:

-

Assembly:

-

Carefully place the small vial inside the large vial.

-

Cap the large vial tightly.[1]

-

-

Growth:

Protocol C: Solvothermal Synthesis

Target: Robust Metal-Organic Frameworks (MOFs)

If the ligand is used to construct porous networks (exploiting the angular geometry of the 3-position), high temperature and pressure can overcome the steric activation barrier for bond formation.[1]

Step-by-Step Procedure

-

Precursor Mix:

-

Combine Ligand (0.1 mmol) + Metal Nitrate (0.1 mmol) + Terephthalic acid (co-ligand, optional) in a 20 mL Teflon-lined autoclave.

-

-

Solvent System:

-

Use a mix of DMF:Ethanol:Water (1:1:1, total 6 mL).[1]

-

-

Heating Profile:

-

Heat to

over 2 hours. -

Hold for 48 hours.

-

Cool at a rate of

(Slow cooling is crucial for crystal size).[1]

-

-

Harvesting:

-

Wash crystals with DMF and Ethanol to remove unreacted ligand.

-

Visualization: Decision Logic for Crystallization

The following diagram illustrates the decision process for selecting the correct crystallization method based on the observed behavior of the reaction mixture.

Figure 1: Decision tree for selecting crystallization methods based on initial reaction kinetics.

Characterization & Validation (Self-Validating System)

To ensure the protocol is working, use these checkpoints:

-

Visual Inspection:

-

Unit Cell Check (SC-XRD):

-

IR Spectroscopy:

References

-

Constable, E. C., & Steel, P. J. (1989).[1][2] Coordination chemistry of 2,2':6',2''-terpyridine and related ligands. Coordination Chemistry Reviews. Link

-

Context: Foundational principles of pyridine-based ligand coordination and steric effects.[1]

-

-

Aakeröy, C. B., et al. (2015).[1] Halogen bonding: the sigma-hole.[1] Crystallography Reviews.[2] Link[1]

- Context: Explains the mechanism of C-Br driven assembly relevant to the 2-bromo substituent.

-

Du, M., et al. (2013).[1] Coordination polymers with pyridyl-imidazole ligands.[1] Coordination Chemistry Reviews. Link[1]

- Context: Specific protocols for crystallizing imidazole-pyridine frameworks (analogous structures).

-

Sigma-Aldrich Product Sheet. this compound (CAS 1379338-63-2).[1][3]Link[1]

-

Cambridge Structural Database (CSD). Search: Pyridyl-imidazole metal complexes.[1]Link[1]

- Context: Authoritative database for verifying unit cell parameters and structural motifs.

Disclaimer: This protocol involves the use of transition metals and organic solvents.[1][2] Standard laboratory safety procedures (PPE, fume hood usage) must be followed at all times.

Sources

Troubleshooting & Optimization

Technical Support Center: Navigating the Solubility Challenges of 2-Bromo-3-(1h-imidazol-2-yl)pyridine in Non-Polar Solvents

Welcome to the technical support center for 2-Bromo-3-(1h-imidazol-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in non-polar solvent systems. Our goal is to provide you with a comprehensive set of troubleshooting strategies and foundational knowledge to overcome these challenges in your experimental workflows.

Understanding the Core Problem: A Molecule at Odds with its Environment

This compound is a heteroaromatic compound possessing a significant degree of polarity. The presence of nitrogen atoms in both the pyridine and imidazole rings, coupled with the potential for hydrogen bonding via the imidazole N-H group, makes it inherently more soluble in polar solvents. The general principle of "like dissolves like" dictates that polar molecules prefer to interact with other polar molecules, while non-polar molecules interact more favorably with other non-polar molecules.[1][2][3] Consequently, dissolving this polar compound in a non-polar solvent is an energetically unfavorable process, leading to the solubility challenges you may be experiencing.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in non-polar solvents like hexane or toluene?

A1: The poor solubility is due to a mismatch in intermolecular forces. Non-polar solvents primarily engage in weak van der Waals forces. In contrast, this compound has polar characteristics, including dipole-dipole interactions and the capacity for hydrogen bonding. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from forming new solute-solvent interactions. In this case, the weak interactions formed between the polar solute and the non-polar solvent are not strong enough to overcome the more stable interactions the solute molecules have with each other.

Q2: I'm observing precipitation when I add my non-polar solvent. What is happening?

A2: Precipitation is a clear indicator that the concentration of this compound has exceeded its solubility limit in the chosen non-polar solvent. This can happen if you are attempting to dissolve too much compound or if there is a change in conditions (e.g., temperature) that decreases its already limited solubility.

Q3: Can I just heat the mixture to dissolve the compound?

A3: While increasing the temperature can enhance the solubility of many compounds, it may not be a universally effective or desirable solution. For some compounds, the increase in solubility with temperature may be minimal. More importantly, excessive heat can lead to the degradation of your compound, particularly for complex organic molecules. It is crucial to first assess the thermal stability of this compound before employing heat as a primary solubilization method.

Troubleshooting Guide: Strategies for Enhancing Solubility

This section provides a series of systematic approaches to address the solubility of this compound in non-polar media.

Strategy 1: The Co-Solvent Approach

The introduction of a co-solvent is often the most direct and effective method for improving the solubility of a polar compound in a non-polar system. A co-solvent is a water-miscible organic solvent that, when added to the primary non-polar solvent, modifies the overall polarity of the solvent system, making it more hospitable to the polar solute.[4][5][6]

Why it works: The co-solvent acts as a bridge between the non-polar solvent and the polar solute. It can interact favorably with both, effectively reducing the polarity mismatch and allowing for greater solvation of the solute molecules.

Commonly Used Co-solvents:

-

Ethanol

-

Isopropanol (IPA)

-

Dimethyl Sulfoxide (DMSO)

-

N,N-Dimethylformamide (DMF)

-

Tetrahydrofuran (THF)

Experimental Protocol: Co-solvent Screening

-

Preparation: Prepare stock solutions of this compound in a range of co-solvents (e.g., 10 mg/mL in DMSO, 10 mg/mL in ethanol).

-

Screening: In separate vials, add a small, fixed amount of your primary non-polar solvent (e.g., 1 mL of hexane).

-

Titration: Gradually add the co-solvent stock solution to the non-polar solvent, vortexing after each addition.

-

Observation: Observe the mixture for clarity or the dissolution of any precipitate. Note the volume of co-solvent required to achieve a clear solution.

-

Optimization: The goal is to use the minimal amount of co-solvent necessary to achieve the desired concentration, as a high percentage of co-solvent can significantly alter the properties of your non-polar system.

Data Presentation: Co-solvent Efficacy

| Co-solvent | % (v/v) to Dissolve 1 mg/mL | Observations |

| Ethanol | 15% | Clear solution |

| DMSO | 5% | Clear solution |

| THF | 10% | Clear solution |

| Isopropanol | 20% | Slight haze remains |

Note: This is example data and will vary based on the specific non-polar solvent and experimental conditions.

Logical Workflow for Co-solvent Selection

Caption: Workflow for selecting an optimal co-solvent.

Strategy 2: Utilizing Surfactants for Micellar Solubilization

Surfactants are amphiphilic molecules, meaning they have both a non-polar (lipophilic) tail and a polar (hydrophilic) head.[7] In a non-polar solvent, surfactant molecules can form reverse micelles, where the polar heads create a core that can encapsulate polar solute molecules, while the non-polar tails extend into the bulk non-polar solvent.[8][9][10]

Why it works: The formation of reverse micelles creates a microenvironment that is favorable for the polar this compound, effectively shielding it from the non-polar solvent and allowing it to be dispersed throughout the solution.[11]

Commonly Used Surfactants for Non-Polar Systems:

-

Sorbitan esters (e.g., Span® series)

-

Polysorbates (e.g., Tween® series - use with caution as they are more hydrophilic)

-

Lecithin

Experimental Protocol: Surfactant Screening

-

Preparation: Prepare a range of surfactant concentrations in your non-polar solvent (e.g., 0.1%, 0.5%, 1.0% w/v).

-

Addition of Solute: Add a pre-weighed amount of this compound to each surfactant solution.

-

Agitation: Agitate the mixtures thoroughly (e.g., vortexing, sonication) to facilitate micelle formation and solubilization.

-

Observation: Visually inspect for dissolution. For a more quantitative measure, you can centrifuge the samples and analyze the supernatant for the concentration of the dissolved compound using a suitable analytical method like UV-Vis spectroscopy or HPLC.

Logical Relationship of Surfactant Solubilization

Caption: Mechanism of surfactant-mediated solubilization.

Strategy 3: The Prodrug Approach (for Drug Development Applications)

For applications in drug development where the intrinsic properties of the molecule can be modified, a prodrug strategy can be a powerful tool.[12][13] A prodrug is a bioreversible derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[][15][16]

Why it works: By masking the polar functional groups of this compound with non-polar moieties, the overall lipophilicity of the molecule can be increased, thereby improving its solubility in non-polar environments (and potentially its membrane permeability). For instance, the imidazole N-H group could be a target for modification.

Considerations for a Prodrug Strategy:

-

Linker Chemistry: The choice of the promoiety and the linker used to attach it to the parent drug is critical. The linker must be stable in the formulation but readily cleaved in the biological environment.

-

Enzymatic Activation: The prodrug must be a substrate for enzymes (e.g., esterases, phosphatases) present at the target site to ensure the release of the active drug.

-

Synthetic Feasibility: The synthesis of the prodrug should be efficient and scalable.

This strategy is a long-term research and development effort and is not a simple benchtop solubilization technique. It is most relevant for preclinical and clinical development programs where optimizing the physicochemical properties of a lead compound is a primary objective.

Summary of Troubleshooting Approaches

| Strategy | Principle | Best For | Considerations |

| Co-solvents | Modifying the polarity of the bulk solvent. | Rapid screening, initial experiments. | Can alter the overall properties of the solvent system. |

| Surfactants | Encapsulating the polar solute in reverse micelles. | Formulations, creating stable dispersions. | Potential for interference with downstream assays. |

| Prodrugs | Covalently modifying the solute to increase lipophilicity. | Drug development, improving pharmacokinetic properties. | Requires extensive chemical synthesis and biological evaluation. |

By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges posed by this compound in non-polar solvents, enabling the successful execution of their experiments and the advancement of their research goals.

References

-

Rautio, J., et al. (2018). The prodrug approach: a successful tool for improving drug solubility. Molecules, 23(10), 2439. Available at: [Link]

-

MDPI. (2025, February 21). Prodrug Approach as a Strategy to Enhance Drug Permeability. Available at: [Link]

-

Stella, V. J. (2007). Prodrug strategies to overcome poor water solubility. Advanced Drug Delivery Reviews, 59(7), 677-694. Available at: [Link]

-

Li, X., et al. (2024). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 14(1), 73-97. Available at: [Link]

-

ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

-

ACS Publications. (2020, July 13). Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems?. Molecular Pharmaceutics. Available at: [Link]

-

PMC. (2025, July 8). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. Available at: [Link]

-

Journal of Chemical and Pharmaceutical Research. (2024). The Role of Surfactants in Solubilization of Poorly Soluble Drugs. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Available at: [Link]

-

Longdom Publishing. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enhancement. Available at: [Link]

-